Lipophilicity (XLogP3) Determines Suitability for Hydrophobic Environments
2,5-Dioxopyrrolidin-1-yl hexyl Carbonate exhibits a computed XLogP3 of 2.0 [1], which is approximately 6.7‑fold higher (on a log scale) than the XLogP3 of 0.3 reported for allyl N‑succinimidyl carbonate [2]. This difference in lipophilicity directly impacts solubility in organic solvents and partitioning behavior, making the hexyl derivative more suitable for applications requiring reduced aqueous solubility or enhanced membrane permeability.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | Allyl N‑succinimidyl carbonate (CAS 135544-68-2): 0.3 |
| Quantified Difference | ΔXLogP3 = 1.7 (≈ 50× higher octanol/water partitioning for the hexyl analog) |
| Conditions | Computed using XLogP3 algorithm as implemented in PubChem |
Why This Matters
Procurement for reactions in non‑aqueous media or for the synthesis of lipophilic drug intermediates favors the hexyl carbonate due to its higher XLogP3.
- [1] PubChem. (2025). 2,5-Dioxopyrrolidin-1-yl hexyl Carbonate. National Center for Biotechnology Information. CID 153972448. View Source
- [2] PubChem. (2025). Allyl N‑succinimidyl carbonate. National Center for Biotechnology Information. CID 11788855. View Source
